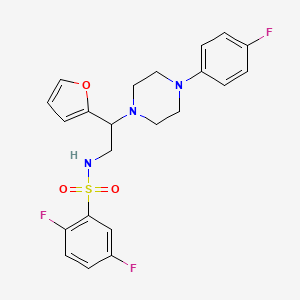

2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S/c23-16-3-6-18(7-4-16)27-9-11-28(12-10-27)20(21-2-1-13-31-21)15-26-32(29,30)22-14-17(24)5-8-19(22)25/h1-8,13-14,20,26H,9-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGLTGAAAGZUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2,5-difluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its structure incorporates various functional groups, including a sulfonamide moiety and piperazine ring, which are often associated with diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula: C22H22F3N3O3S

- Molecular Weight: Approximately 435.5 g/mol

- Structural Features:

- Difluorobenzene component

- Sulfonamide group

- Piperazine and furan rings

This structural arrangement enhances its solubility and bioactivity, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown promising results against various bacterial strains, including resistant strains like MRSA. The specific compound under discussion may demonstrate similar efficacy due to its structural characteristics.

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 2,5-difluoro-N-(...) | Antibacterial | TBD |

| Sulfanilamide | Antibacterial | 8.0 |

| Other derivatives | Varies | 1.9 - 125 |

Antitumor Potential

Research indicates that sulfonamide derivatives can also exhibit antitumor activity. For example, compounds similar to the target molecule have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and A549. The presence of fluorine atoms in the structure may enhance the interaction with cellular targets, potentially leading to improved therapeutic outcomes.

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects of related sulfonamide compounds:

- Compound A: IC50 = 15.63 μM against MCF-7

- Compound B: IC50 = 2.41 μM against HeLa cells

These results suggest that modifications in the chemical structure can lead to significant variations in biological activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:

- Enzyme Inhibition: Interaction with specific enzymes may disrupt metabolic pathways critical for bacterial growth or cancer cell proliferation.

- Receptor Binding: The compound may bind to various receptors, modulating their activity and influencing cellular responses.

Synthesis and Characterization

The synthesis of 2,5-difluoro-N-(...) typically involves several steps, starting from commercially available precursors. The introduction of functional groups is achieved through nucleophilic substitution reactions and cyclization processes under controlled conditions.

In Vitro Studies

Recent studies have focused on evaluating the compound's activity against various pathogens and cancer cell lines:

- Antimicrobial Testing: The compound showed promising results in inhibiting the growth of Gram-positive bacteria.

- Cytotoxicity Assays: Evaluations against multiple cancer cell lines demonstrated varying degrees of effectiveness, with some derivatives outperforming established chemotherapeutics.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a benzenesulfonamide core with 2,5-difluoro substituents, a piperazine ring linked to a 4-fluorophenyl group, and a furan-2-yl moiety. These features contribute to its lipophilicity (via fluorinated aromatic systems) and potential hydrogen-bonding capacity (sulfonamide and furan oxygen). The piperazine ring introduces conformational flexibility, which may influence receptor binding kinetics. Characterization via X-ray crystallography (e.g., bond angles, torsion angles) can reveal steric effects critical for solubility and stability .

Q. What are the recommended synthetic strategies for this compound, and what are common pitfalls?

Synthesis typically involves:

- Step 1: Coupling 4-(4-fluorophenyl)piperazine with a furan-containing intermediate via nucleophilic substitution.

- Step 2: Sulfonylation of the benzenesulfonyl chloride derivative with the amine intermediate.

Key challenges include controlling regioselectivity during fluorination and avoiding side reactions (e.g., oxidation of the furan ring). Use of catalysts like Pd/C for hydrogenation or TEA as a base for sulfonylation is recommended. Purity validation via HPLC (≥95%) and NMR (e.g., ¹⁹F NMR for fluorine environments) is critical .

Q. What analytical methods are most effective for characterizing this compound?

- Structural Confirmation: X-ray crystallography (single-crystal analysis) to resolve piperazine ring conformation and sulfonamide geometry .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification.

- Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds (e.g., mp 123–124°C for related analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Approach:

- Variation of Substituents: Systematic replacement of fluorine atoms (e.g., 2,5-difluoro vs. 3,4-difluoro) to assess effects on receptor affinity.

- Piperazine Modifications: Introduce bulkier groups (e.g., tert-butyl) to probe steric effects on binding kinetics.

- Assays: Radioligand binding assays (e.g., for serotonin or dopamine receptors) paired with molecular docking simulations to correlate structural changes with activity .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicology?

- OECD Guidelines: Follow Test No. 308 (Aerobic Transformation in Aquatic Sediment Systems) to assess biodegradation pathways.

- Analytical Tools: LC-MS/MS for detecting metabolites in water and soil.

- Ecotoxicology: Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays to evaluate ecological risks .

Q. How can contradictions in solubility and stability data across studies be resolved?

- Root-Cause Analysis:

- pH Dependency: Measure solubility in buffered solutions (pH 1.2–7.4) to account for ionization of the sulfonamide group.

- Crystallinity vs. Amorphous Forms: Use powder X-ray diffraction (PXRD) to confirm polymorphic variations affecting stability.

- Accelerated Stability Testing: Store samples under ICH Q1A(R2) conditions (40°C/75% RH) for 6 months and compare degradation profiles .

Q. What computational models are validated for predicting this compound’s pharmacokinetic properties?

- In Silico Tools:

- ADMET Prediction: SwissADME or ADMETLab for bioavailability, blood-brain barrier penetration, and CYP450 inhibition.

- Molecular Dynamics (MD): Simulate interactions with serum albumin to predict plasma protein binding.

- Validation: Cross-reference predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Q. How should in vivo studies be designed to evaluate this compound’s therapeutic potential?

- Experimental Design:

- Dose Escalation: Use a randomized block design with split-plot arrangements (e.g., varying doses and administration routes).

- Endpoint Metrics: Plasma concentration-time profiles (AUC, Cₘₐₓ) and tissue distribution via LC-MS/MS.

- Control Groups: Include vehicle controls and reference compounds (e.g., known sulfonamide-based drugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.